molecular formula C18H20N2O3S B1674862 Liranaftate CAS No. 88678-31-3

Liranaftate

Cat. No. B1674862
CAS RN: 88678-31-3
M. Wt: 328.4 g/mol
InChI Key: GTLOCRWOJSGVDM-UHFFFAOYSA-N
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Patent
US07803947B2

Procedure details

5,6,7,8-tetrahydro-2-naphthol (1.48 g, 10 mmol) was dissolved in 10 ml of DMF, after which crushed sodium hydroxide (0.60 g, 15 mmol) was added, then stirred for 10 minutes at room temperature. Next, sodium 6-methoxy-2-methylaminopyridine dithiocarbamate (2.36 g, 10 mmol) was added and the result stirred for 10 minutes. The solution was ice-cooled to 10° C., and dibromomethane (1.74 g, 10 mmol) was added dropwise for 5 minutes, and stirred for 1 hour at room temperature. 100 ml of ethyl acetate were added to the reaction solution to extract, and the organic layer was washed with water. The organic layer was dried with anhydrous magnesium sulfate, then the magnesium sulfate was filtered out. Upon concentrating the filtrate under reduced pressure, an oily residue was obtained. This was purified by column chromatography (hexane:ethyl acetate=20:1), to obtain 1.91 g (yield 58%) of the titled compound in the form of colorless crystals.
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
sodium 6-methoxy-2-methylaminopyridine dithiocarbamate
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
1.74 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
58%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[OH:11].[OH-].[Na+].[C:14](=[S:17])([S-])[NH2:15].[CH3:18][O:19][C:20]1[N:25]=[C:24](NC)[CH:23]=[CH:22][CH:21]=1.[Na+].Br[CH2:30]Br>CN(C=O)C.C(OCC)(=O)C>[CH3:18][O:19][C:20]1[N:25]=[C:24]([N:15]([CH3:30])[C:14](=[S:17])[O:11][C:2]2[CH:3]=[CH:4][C:5]3[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=3[CH:1]=2)[CH:23]=[CH:22][CH:21]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
C1=C(C=CC=2CCCCC12)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
sodium 6-methoxy-2-methylaminopyridine dithiocarbamate
Quantity
2.36 g
Type
reactant
Smiles
C(N)([S-])=S.COC1=CC=CC(=N1)NC.[Na+]
Step Four
Name
Quantity
1.74 g
Type
reactant
Smiles
BrCBr
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the result stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
to extract
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the magnesium sulfate was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
Upon concentrating the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
an oily residue was obtained
CUSTOM
Type
CUSTOM
Details
This was purified by column chromatography (hexane:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=CC(=N1)N(C(OC1=CC=2CCCCC2C=C1)=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.